(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol (CAS 46032-98-8) is a stereopure chiral building block and resolving agent characterized by its 1,3-diol and primary amine functionalities attached to an unsubstituted phenyl ring . Unlike its p-nitro substituted analog (chloramphenicol base), this unsubstituted phenyl derivative offers distinct crystallization thermodynamics and avoids nitroaromatic reactivity. It is primarily procured for the stereospecific synthesis of morpholine-based active pharmaceutical ingredients (APIs) such as (S,S)-reboxetine, the preparation of chiral diaryl sulfide ligands, and as a resolving agent for racemic carboxylic acids . Its commercial availability at ≥98% purity with an established optical rotation makes it a reliable drop-in reagent for scale-up asymmetric synthesis .
Substituting (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol with its (1S,2S) enantiomer, racemic mixtures, or the more common p-nitro analog fundamentally disrupts downstream asymmetric workflows [1]. Using the (1S,2S) enantiomer in API synthesis strictly yields the inactive or off-target (R,R) enantiomer due to the stereospecific nature of the required β-amino alcohol rearrangement[1]. Furthermore, substituting with the p-nitro analog (chloramphenicol base) during chiral resolution alters the crystallization thermodynamics of diastereomeric salts and introduces a nitroaromatic group, which can pose safety hazards or undergo unwanted reduction during subsequent synthetic steps [2]. Consequently, exact procurement of the (1R,2R) unsubstituted form is necessary for maintaining target stereochemistry and avoiding functional group interference.
In the synthesis of the selective norepinephrine reuptake inhibitor (S,S)-reboxetine, the exact (1R,2R) configuration is critical. Research demonstrates that N,N-dibenzylation of (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol proceeds in 98% yield, and subsequent treatment with trifluoroacetic anhydride ((CF3CO)2O) drives a stereospecific rearrangement to the required β-amino alcohol intermediate in 78% yield with an enantiomeric excess (ee) of >99% [1]. Using the racemic mixture or the (1S,2S) enantiomer fails to produce the necessary (S,S) stereocenter, necessitating costly late-stage chiral HPLC resolution [1].
| Evidence Dimension | Enantiomeric excess and intermediate yield |
| Target Compound Data | 78% yield of rearranged intermediate with >99% ee |
| Comparator Or Baseline | (1S,2S) enantiomer or racemate (yields incorrect stereoisomer or 50/50 mixture requiring resolution) |
| Quantified Difference | >99% ee for the target (S,S) pathway vs. 0% ee for racemate |
| Conditions | Refluxing toluene with (CF3CO)2O (0.4 equiv) for 5 h followed by NaOH treatment |
Procuring the exact (1R,2R) enantiomer eliminates the need for highly inefficient late-stage chiral resolution in the manufacturing of morpholine-based APIs.
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is utilized as a resolving agent for racemic α-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-acetic acid, a clopidogrel intermediate. In a 95% isopropanol system, the unsubstituted (1R,2R) compound yields 57% of the resolved diastereomeric salt [1]. While the p-nitro analog ((1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol) achieves a higher yield (85-88%) under similar conditions, the unsubstituted phenyl variant provides a completely nitro-free resolution pathway [1]. This is critical for processes where nitroaromatic toxicity or the risk of downstream nitro-group reduction must be strictly avoided.
| Evidence Dimension | Resolved salt yield and functional group safety |
| Target Compound Data | 57% yield (nitro-free) |
| Comparator Or Baseline | p-nitro analog (85-88% yield, introduces nitroaromatic risks) |
| Quantified Difference | 28-31% lower absolute yield but 100% elimination of nitro-group interference |
| Conditions | Refluxing in 95% isopropanol followed by crystallization at <5 °C for 2 hours |
Allows manufacturers to trade absolute resolution yield for improved process safety and the elimination of nitro-group side reactions in sensitive scale-up environments.
For industrial and laboratory procurement, the commercial viability of a chiral building block depends on strict optical purity standards. High-quality commercial lots of (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol are standardized to an assay of ≥98% with a specific optical rotation of [α]23/D −37° (c = 1 in 1 M HCl) . In contrast, crude or racemic 1-phenyl-1,3-propanediol derivatives exhibit 0° optical rotation and require extensive in-house fractional crystallization before they can be used in stereocontrolled reactions .
| Evidence Dimension | Specific optical rotation and assay |
| Target Compound Data | ≥98% assay, [α]23/D −37° |
| Comparator Or Baseline | Racemic baseline (0° optical rotation) |
| Quantified Difference | Absolute stereochemical purity vs. 50/50 enantiomeric mix |
| Conditions | Standard QC conditions (c = 1 in 1 M HCl at 23 °C) |
Guarantees that the procured material can be used directly as a chiral ligand precursor or API starting material without the overhead of in-house resolution.
Because it provides a pre-functionalized 3-carbon backbone with the exact required stereochemistry, this compound is an effective starting material for synthesizing (S,S)-reboxetine. Its primary and secondary hydroxyl groups, combined with the amine, allow for efficient N,N-dibenzylation and subsequent stereospecific rearrangement to form the critical morpholine ring without late-stage chiral resolution[1].
In the production of enantiopure intermediates, such as those used for clopidogrel, this compound serves as an effective resolving agent. It is specifically selected over the more common chloramphenicol base (the p-nitro analog) when the synthetic route or safety protocols dictate a strict avoidance of nitroaromatic compounds, ensuring that no nitro-group reduction side reactions occur downstream [2].
The compound is widely procured as a starting material for the preparation of specialized diaryl sulfides. These are subsequently converted into sulfimides and N-tosylsulfimides, which function as highly effective chiral ligands in asymmetric catalysis. The strict (1R,2R) configuration of the starting diol is directly responsible for the chiral induction properties of the final ligand .
Irritant